2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

sigma-1 receptor radioligand binding CNS drug discovery

2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 2325285-66-1) is a synthetic benzenesulfonamide derivative featuring a 2,6-difluorobenzene core linked via a sulfonamide bridge to a piperidine ring that bears a pyridin-4-yl substituent. This compound belongs to the broader class of pyridine-piperidine-sulfonamide hybrids, a chemotype actively pursued in medicinal chemistry for sigma receptor modulation and kinase inhibition.

Molecular Formula C17H19F2N3O2S
Molecular Weight 367.4 g/mol
CAS No. 2325285-66-1
Cat. No. B6426472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
CAS2325285-66-1
Molecular FormulaC17H19F2N3O2S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3
InChIInChI=1S/C17H19F2N3O2S/c18-15-2-1-3-16(19)17(15)25(23,24)21-12-13-6-10-22(11-7-13)14-4-8-20-9-5-14/h1-5,8-9,13,21H,6-7,10-12H2
InChIKeyWKQBEDVJGUMKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 2325285-66-1): A Structurally Defined Sulfonamide for Sigma Receptor and Kinase-Targeted Screening


2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 2325285-66-1) is a synthetic benzenesulfonamide derivative featuring a 2,6-difluorobenzene core linked via a sulfonamide bridge to a piperidine ring that bears a pyridin-4-yl substituent. This compound belongs to the broader class of pyridine-piperidine-sulfonamide hybrids, a chemotype actively pursued in medicinal chemistry for sigma receptor modulation and kinase inhibition [1]. Its structural architecture—combining a fluorinated aryl sulfonamide with a pyridinylpiperidine moiety—places it at the intersection of multiple pharmacologically relevant chemical spaces, making it a candidate for screening cascades where both sigma receptor affinity and kinase selectivity profiling are desired [2].

Why Generic Substitution Fails for 2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: Critical Structural Determinants of Target Engagement


Within the piperidine-sulfonamide class, subtle variations in fluorine substitution pattern, heteroaryl attachment mode, and linker identity produce pronounced differences in receptor subtype selectivity and metabolic stability [1]. The 2,6-difluoro arrangement on the benzene ring imposes a distinct torsional angle and electronic environment at the sulfonamide nitrogen relative to 2,4-difluoro or non-fluorinated analogs, directly impacting hydrogen-bonding geometry with sigma receptor binding pockets. The direct N-(pyridin-4-yl)piperidine connectivity in this compound eliminates the additional sulfonyl linker found in closely related analogs such as 2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 1428365-03-0), resulting in altered basicity, logD, and steric profile at the piperidine nitrogen—each of which can shift selectivity between sigma-1 and sigma-2 subtypes or between sigma receptors and off-target kinases [2]. Simple substitution with a benzamide linker (CAS 2034588-12-8) or replacement of the 2,6-difluoro motif with 4-trifluoromethoxy (CAS 2034232-14-7) yields compounds with fundamentally different pharmacology, precluding interchangeability in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide Against Close Structural Analogs


Sigma-1 Receptor Binding Affinity of Pyridine-4-yl Piperidine Sulfonamides vs. Pyridine-3-sulfonyl Linked Analogs

Pyridine-sulfonamide derivatives bearing a direct N-(pyridin-4-yl)piperidine motif, as exemplified by the target compound, are claimed in the patent literature as sigma-1 and sigma-2 receptor ligands with 'great affinity' [1]. In contrast, the pyridine-3-sulfonyl linked analog 2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 1428365-03-0) introduces an additional electron-withdrawing sulfonyl group, which reduces piperidine nitrogen basicity by approximately 2–3 pKa units . This shift is expected to alter the protonation state at physiological pH from predominantly cationic (direct N-pyridyl) to largely neutral (N-sulfonyl), a known determinant of sigma-1 vs. sigma-2 selectivity. While discrete Ki values for the target compound have not been independently published, structurally cognate pyridine-4-yl piperidine sulfonamides in BindingDB exhibit sigma-1 Ki values in the low nanomolar range (0.3–1.3 nM), whereas the sulfonyl-linked analogs generally show reduced sigma-1 affinity [2].

sigma-1 receptor radioligand binding CNS drug discovery

Fluorine Substitution Pattern: 2,6-Difluoro vs. 3,4-Difluoro Regioisomers in Piperidine-Sulfonamide Scaffolds

The 2,6-difluorobenzene sulfonamide configuration in the target compound provides a symmetrical, ortho-substituted fluorine pattern that sterically shields the sulfonamide NH from metabolic N-dealkylation and reduces oxidative metabolism at the benzene ring compared to 3,4-difluoro regioisomers [1]. In benzenesulfonamide drug design, 2,6-difluoro substitution has been shown to increase microsomal half-life by approximately 2- to 5-fold relative to 3,4-difluoro or non-fluorinated analogs due to combined electronic withdrawal and steric hindrance at cytochrome P450 oxidation sites [2]. The 3,4-difluoro analog (3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, CAS not available) lacks this dual ortho-fluorine protection, resulting in greater susceptibility to ring hydroxylation. No published head-to-head metabolic stability data exist for this specific compound pair; the inference is drawn from established fluorine SAR in the aryl sulfonamide literature [3].

metabolic stability CYP inhibition fluorine SAR

Sulfonamide vs. Benzamide Linker: Impact on Hydrogen-Bonding Capacity and Kinase Selectivity Profiles

The sulfonamide linker (-SO₂NH-) in the target compound presents two hydrogen-bond acceptor sites (sulfonyl oxygens) and one donor site (NH), creating a geometry distinct from the benzamide linker (-CONH-) found in the closest commercially available analog, 2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034588-12-8) . Sulfonamides adopt a tetrahedral geometry at sulfur with O–S–O angles of approximately 118–120°, compared to the planar sp² geometry of the amide carbonyl, resulting in a different spatial presentation of hydrogen-bonding features to kinase hinge regions [1]. In published kinase inhibitor series, sulfonamide-linked compounds frequently exhibit distinct selectivity profiles across the kinome relative to their carboxamide counterparts, with sulfonamides often showing reduced type I kinase inhibition but enhanced type II or allosteric binding character [2]. The target compound's sulfonamide group also provides an additional synthetic handle for further derivatization (N-alkylation) that is not feasible with the unsubstituted benzamide analog.

kinase selectivity sulfonamide pharmacophore hydrogen bonding

Physicochemical Differentiation: logD, Solubility, and Permeability Profile vs. 4-Trifluoromethoxy Analog

The 2,6-difluoro substitution in the target compound yields a lower lipophilicity and smaller topological polar surface area (TPSA) compared to the 4-trifluoromethoxy analog N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034232-14-7) [1]. Specifically, the 2,6-difluoro motif contributes a Hansch π value of approximately +0.28 (F × 2), while the 4-OCF₃ group contributes approximately +1.04, a difference of roughly 0.76 log units [2]. This lower lipophilicity is predicted to improve aqueous solubility by approximately 5- to 10-fold (based on the general solubility-logP relationship for neutral compounds) and to shift the logD₇.₄ toward a range more favorable for CNS penetration (optimal CNS logD range: 1–3) [3]. The higher lipophilicity of the 4-OCF₃ analog increases the risk of CYP inhibition, plasma protein binding, and hERG channel blockade—common liabilities in highly lipophilic sulfonamide series.

logD aqueous solubility CNS permeability

Optimal Research and Procurement Application Scenarios for 2,6-Difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide


Sigma-1 vs. Sigma-2 Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The direct N-(pyridin-4-yl)piperidine motif in this compound is a key pharmacophore for sigma receptor engagement. Use this compound as a reference ligand in competitive radioligand binding assays (e.g., [³H]-(+)-pentazocine displacement at sigma-1, [³H]-DTG displacement at sigma-2 in guinea pig brain membranes) to establish the contribution of the 2,6-difluorobenzenesulfonamide head group to sigma-1/sigma-2 selectivity, comparing against the pyridine-3-sulfonyl analog (CAS 1428365-03-0) which lacks the requisite piperidine basicity for high sigma-1 affinity [1].

Metabolic Stability SAR: 2,6-Difluoro vs. Alternative Fluorine Patterns in Benzenesulfonamide Series

Incorporate this compound into a human liver microsome (HLM) stability panel alongside the 3,4-difluoro regioisomer and non-fluorinated parent to experimentally quantify the metabolic shielding effect of the 2,6-difluoro arrangement. The predicted 2- to 5-fold improvement in microsomal half-life for the 2,6-difluoro isomer provides a testable hypothesis for fluorine-position optimization in sulfonamide-containing leads [2].

Sulfonamide vs. Benzamide Linker Comparison in Kinase Panel Screening

Run the target compound and its benzamide analog (CAS 2034588-12-8) in parallel against a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to empirically map the selectivity shifts induced by the sulfonamide-to-benzamide linker swap. The distinct hydrogen-bonding geometry of the sulfonamide (tetrahedral S with two HBA sites) is expected to alter the kinase selectivity fingerprint, particularly for kinases where the hinge-binding motif interacts with the sulfonyl oxygens .

CNS Drug-Likeness Optimization: logD-Driven Candidate Triage

Use this compound as the lower-lipophilicity benchmark (predicted logD₇.₄ ~1.8) in a CNS drug discovery cascade comparing sulfonamide analogs with varying aryl substituents. The favorable CNS MPO score (~4.5 vs. ~3.2 for the 4-trifluoromethoxy analog) positions this compound as the preferred starting point for CNS-penetrant sigma receptor ligand design, with experimental logD and PAMPA-BBB permeability assays serving as the go/no-go criteria for further optimization [3].

Quote Request

Request a Quote for 2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.